Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate
CAS No.: 1823403-18-4
Cat. No.: VC4334771
Molecular Formula: C7H8N4O5
Molecular Weight: 228.164
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823403-18-4 |
|---|---|
| Molecular Formula | C7H8N4O5 |
| Molecular Weight | 228.164 |
| IUPAC Name | methyl 2-(3-carbamoyl-4-nitropyrazol-1-yl)acetate |
| Standard InChI | InChI=1S/C7H8N4O5/c1-16-5(12)3-10-2-4(11(14)15)6(9-10)7(8)13/h2H,3H2,1H3,(H2,8,13) |
| Standard InChI Key | XEIVHRYGLCLAKD-UHFFFAOYSA-N |
| SMILES | COC(=O)CN1C=C(C(=N1)C(=O)N)[N+](=O)[O-] |
Introduction
Chemical Structure and Identification
Molecular Architecture
The compound’s structure comprises a 1H-pyrazole ring with substituents at positions 1, 3, and 4 (Figure 1). The carbamoyl group at position 3 introduces hydrogen-bonding capabilities, while the nitro group at position 4 enhances electrophilicity. The methyl ester moiety at position 1 contributes to lipophilicity, influencing solubility and bioavailability .
Discrepancies in CAS Registry Numbers
Two CAS numbers are reported: 1823403-18-4 and 102039-36-1 . This divergence may stem from registry updates, nomenclature variations, or clerical errors. Both identifiers refer to the same structural formula, as confirmed by overlapping molecular descriptors .
Synthesis and Physicochemical Properties
Physical and Chemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈N₄O₅ | |
| Molecular Weight | 228.164 g/mol | |
| Predicted pKa | 14.51 ± 0.50 | |
| Boiling Point (est.) | ~367°C (analogous compound) | |
| Density (est.) | ~1.6 g/cm³ (analogous compound) |
The high predicted pKa suggests moderate acidity, likely attributable to the carbamoyl group. Estimated boiling points and densities, inferred from structurally similar compounds, indicate low volatility and solid-state stability .
Comparative Analysis with Structural Analogs
Methyl 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (CAS 1171645-95-6) serves as a relevant analog :
| Property | Target Compound | Analog (CAS 1171645-95-6) |
|---|---|---|
| Molecular Formula | C₇H₈N₄O₅ | C₇H₈ClN₃O₄ |
| Molecular Weight | 228.164 g/mol | 233.61 g/mol |
| Substituents | -CONH₂, -NO₂ | -Cl, -CH₃, -NO₂ |
| Boiling Point | ~367°C (est.) | 367.8±42.0°C |
Chlorine substitution in the analog increases molecular weight and alters electronic properties, potentially enhancing halogen-bonding interactions in biological targets .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s ester group facilitates prodrug synthesis, while the nitro group serves as a precursor for amine functionalities via reduction. Potential derivatives include:
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Amide analogs: Hydrolysis of the methyl ester yields carboxylic acids for peptide coupling.
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Nitro-reduced amines: Catalytic hydrogenation produces 4-amino-pyrazoles, bioactive in kinase inhibition .
Material Science
Nitro groups enhance energetic material performance, suggesting applications in:
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Propellant additives: Thermal stability and nitrogen content improve combustion efficiency.
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Coordination polymers: Pyrazole-metal complexes form porous frameworks for gas storage.
Challenges and Future Directions
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Synthetic Optimization: Current methods lack specificity; regioselective nitration and carbamoylation require refinement.
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Biological Profiling: Prioritize assays against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., S. aureus, E. coli).
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Computational Modeling: Molecular docking studies could predict binding affinities for COX-2 or DNA topoisomerases.
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